molecular formula C16H24N2O2 B14608299 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one CAS No. 61025-30-7

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one

Cat. No.: B14608299
CAS No.: 61025-30-7
M. Wt: 276.37 g/mol
InChI Key: ARBMLMLKFBWICE-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a piperazine ring and a phenyl group, contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one typically involves the reaction of 1-phenylbutan-1-one with 2-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the compound can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffering agent used in biological research.

    1-(2-Hydroxyethyl)piperazine: A precursor for the synthesis of various piperazine derivatives.

    4-(2-Hydroxyethyl)piperazin-1-ylethanesulphonic acid: Another buffering agent with similar applications.

Uniqueness

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one is unique due to its specific structure, which combines a piperazine ring with a phenyl group and a butanone moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61025-30-7

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one

InChI

InChI=1S/C16H24N2O2/c19-14-13-18-11-9-17(10-12-18)8-4-7-16(20)15-5-2-1-3-6-15/h1-3,5-6,19H,4,7-14H2

InChI Key

ARBMLMLKFBWICE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=CC=C2)CCO

Origin of Product

United States

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